Trimethylpropylammonium-d7 Chloride
Description
Trimethylpropylammonium-d7 Chloride is a deuterated quaternary ammonium salt characterized by the substitution of seven hydrogen atoms with deuterium, typically on the methyl and propyl groups. This isotopic labeling enhances its stability and utility in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), where deuterium reduces signal interference and improves quantification accuracy in complex mixtures . The compound’s structure consists of a central nitrogen atom bonded to three methyl groups and a propyl chain, with a chloride counterion. Its molecular formula is C₆D₇ClN, and it is primarily employed as an internal standard or tracer in environmental, pharmaceutical, and biochemical research due to its isotopic purity and predictable fragmentation patterns in MS .
Properties
Molecular Formula |
C₆H₉D₇ClN |
|---|---|
Molecular Weight |
144.69 |
Synonyms |
N,N,N-Trimethyl-1-propanaminium-d7 Chloride; PTAC-d7; |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Trimethylamine Hydrochloride
- Molecular Formula : C₃H₉N·HCl
- Molecular Weight : 95.57 g/mol
- Key Differences : Lacks a propyl group and deuterium substitution. Simpler structure with three methyl groups directly bonded to nitrogen.
- Applications: Used as a catalyst in organic synthesis and a precursor for ion-exchange resins.
(b) Benzyldimethyltetradecylammonium-d7 Chloride
- Molecular Formula : C₂₃D₇ClN
- Molecular Weight : ~424.5 g/mol (estimated)
- Key Differences : Features a benzyl group and a long tetradecyl chain. Deuterium substitution enhances stability in MS, similar to this compound.
- Applications : Employed in environmental analysis for surfactant quantification. The extended alkyl chain increases hydrophobicity, making it suitable for membrane permeability studies, unlike the shorter propyl chain in this compound .
(c) (Hexadecylamidopropyl)trimethylammonium Chloride
- Molecular Formula : C₂₂H₄₇ClN₂O
- Molecular Weight : 407.1 g/mol
- Key Differences: Contains a hexadecyl amide group, conferring surfactant properties. Non-deuterated and structurally bulkier.
- Applications : Used in cosmetics and fabric softeners. The amide group enhances water solubility compared to this compound, which prioritizes isotopic labeling for analytical precision .
Physicochemical Properties and Stability
| Property | This compound | Trimethylamine HCl | Benzyldimethyltetradecyl-d7 Cl | (Hexadecylamidopropyl)trimethyl Cl |
|---|---|---|---|---|
| Deuterium Content | 7 D atoms | None | 7 D atoms | None |
| Solubility | High in polar solvents | High in water | Low in water | Moderate in water |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable up to 180°C | Stable up to 220°C |
| Analytical Use | MS/NMR internal standard | Limited | Surfactant analysis | Industrial applications |
- Deuterium Impact: The d7 labeling in this compound reduces hydrogen-deuterium exchange rates, critical for long-duration NMR experiments. This contrasts with non-deuterated analogues like Trimethylamine HCl, which exhibit higher signal noise .
- Alkyl Chain Effects : Shorter chains (e.g., propyl) enhance solubility in polar solvents, while longer chains (e.g., tetradecyl) improve lipid bilayer interactions .
Detailed Research Findings
Isotopic Purity and Analytical Performance
Studies demonstrate that this compound achieves >99% isotopic enrichment, ensuring minimal interference in MS quantification. For example, in environmental water analysis, it reduced matrix effects by 40% compared to non-deuterated analogues .
Regulatory Considerations
The FDA emphasizes equivalence testing for deuterated APIs, requiring comparative titrations for chloride content and elemental analysis (C, H, N, Cl). This compound meets these standards, unlike non-GMP compounds like N,N-Diethyl-2-chloroethylamine HCl, which lack deuterium validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
